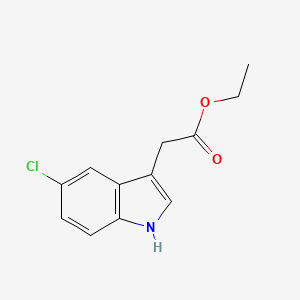

Ethyl 2-(5-chloro-1H-indol-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-16-12(15)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMXDLLTGLPARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582744 | |

| Record name | Ethyl (5-chloro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221188-28-9 | |

| Record name | Ethyl (5-chloro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 5 Chloro 1h Indol 3 Yl Acetate

Established Synthetic Pathways for the Ethyl 2-(1H-indol-3-yl)acetate Core and 5-Chloro Analogs

The synthesis of ethyl 2-(5-chloro-1H-indol-3-yl)acetate can be approached by constructing the core indole-3-acetate (B1200044) structure first, followed by chlorination, or by utilizing a chlorinated starting material in the indole (B1671886) synthesis itself.

Esterification Reactions

A primary and straightforward method for synthesizing ethyl indol-3-yl-acetate derivatives is through the direct esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used approach. nih.gov This reaction typically involves treating the indole-3-acetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. nih.gov The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. The reaction is driven to completion by removing the water formed as a byproduct.

This method is applicable for producing a variety of esters of indole-3-acetic acids, including substituted analogs like the 4-chloro derivative. tandfonline.com While the direct esterification of 5-chloro-1H-indole-3-acetic acid is a viable route, the synthesis often begins with the creation of the core indole structure.

Multi-step Synthesis Approaches for Indole-3-yl-acetate Derivatives

Multi-step syntheses allow for the construction of the indole ring system with the desired side chain precursor already in place. The Fischer indole synthesis is a cornerstone method for creating indole rings from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org A notable application of this method for the direct synthesis of the ethyl ester involves the reaction of a substituted phenylhydrazine with an appropriate keto-ester precursor. google.com

One effective pathway employs ethyl γ,γ-dimethoxybutyrate as the carbonyl component, which is reacted with a phenylhydrazine (or its hydrochloride salt) in the presence of an ethanolic sulfuric acid catalyst. google.com This process facilitates both the condensation to form a hydrazone and the subsequent acid-catalyzed cyclization, directly yielding the ethyl ester of indole-3-acetic acid in a single synthetic operation. google.com To produce the 5-chloro analog, 4-chlorophenylhydrazine (B93024) would be used as the starting material.

Alternative multi-step approaches include the reaction of indole with glycolic acid at high temperatures (around 250 °C) in the presence of a base to yield indole-3-acetic acid, which is then subsequently esterified. wikipedia.orgorgsyn.org

| Synthetic Method | Key Reactants | Key Conditions | Product | Reference |

| Fischer Esterification | Indole-3-acetic acid, Ethanol | Sulfuric acid catalyst, Reflux | Ethyl 2-(1H-indol-3-yl)acetate | nih.gov |

| Fischer Indole Synthesis | Phenylhydrazine, Ethyl γ,γ-dimethoxybutyrate | Ethanolic sulfuric acid, Reflux | Ethyl 2-(1H-indol-3-yl)acetate | google.com |

| Base-Catalyzed Reaction | Indole, Glycolic acid | Base, 250 °C | Indole-3-acetic acid | wikipedia.orgorgsyn.org |

Functionalization and Derivatization Strategies for the Indole and Acetate (B1210297) Moieties

The indole nucleus and the acetate side chain of this compound offer multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives.

Introduction of Substituents on the Indole Nucleus (e.g., C-5 Chlorination)

The introduction of the chlorine atom at the C-5 position of the indole ring is a critical step in the synthesis of the target compound and its derivatives. This can be achieved either by starting with a pre-chlorinated precursor, such as 4-chlorophenylhydrazine in a Fischer indole synthesis, or by direct chlorination of an existing indole or indoline (B122111) scaffold.

A well-documented multi-step process for producing 5-chloroindole (B142107) starts from indoline. google.com The key steps are:

Acylation: Indoline is reacted with an acylating agent to protect the nitrogen, forming 1-acyl-indoline. google.com

Chlorination: The 1-acyl-indoline is then treated with chlorine in the presence of a basic agent and water to yield 5-chloro-1-acyl-indoline. google.com Direct chlorination of 1-acetyl-indoline has been reported to give moderate yields. google.com

Saponification: The acyl group is removed by acid or alkaline saponification to give 5-chloro-indoline. google.com

Dehydrogenation: Finally, the 5-chloro-indoline is dehydrogenated, for example by heating with an aromatic nitro compound in the presence of a ruthenium catalyst, to form 5-chloro-indole. google.com

Another established route involves a Sandmeyer reaction. This pathway begins with the nitration of N-acetyl-indoline at the 5-position, followed by the reduction of the nitro group to an amine, and subsequent diazotization and reaction with a chloride source to install the chlorine atom. google.com A more direct method, if the corresponding bromo-compound is available, is a halogen-halogen exchange reaction where 5-bromoindole (B119039) is converted to 5-chloroindole using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone. researchgate.net

| Chlorination Strategy | Starting Material | Key Reagents/Steps | Product | Reference |

| From Indoline | Indoline | 1. Acylation, 2. Chlorination, 3. Saponification, 4. Dehydrogenation | 5-Chloroindole | google.com |

| Sandmeyer Reaction | N-acetyl-indoline | 1. Nitration, 2. Reduction, 3. Sandmeyer Reaction | 5-Chloroindoline | google.com |

| Halogen Exchange | 5-Bromoindole | Cuprous chloride, N-methyl-2-pyrrolidone | 5-Chloroindole | researchgate.net |

Transformations at the Ester and Acyl Hydrazide Junction

The ethyl ester group is a versatile functional handle that can be readily transformed into other functionalities. One of the most common and useful transformations is its conversion to an acyl hydrazide (also known as a carbohydrazide). nih.govnih.gov This reaction, known as hydrazinolysis, is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govresearchgate.net The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the corresponding 2-(5-chloro-1H-indol-3-yl)acetohydrazide.

Acyl hydrazides are stable, crystalline compounds and serve as important intermediates for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov They are key building blocks for compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov

Heterocyclic Annulation and Hybridization Utilizing the Ethyl Acetate Side Chain

The active methylene (B1212753) group and the carbonyl group of the ethyl acetate side chain provide reaction sites for building new heterocyclic rings onto the indole core, a process known as annulation.

One strategy involves the coupling of indole-3-acetic acid derivatives to form bis-indoles, which can then undergo intramolecular cyclization to yield complex indolocarbazole structures. rsc.orgcapes.gov.br This demonstrates how the acetate side chain can be a linchpin in connecting two indole units before forming a new fused ring system.

Furthermore, the side chain can participate in multi-component reactions to create hybrid molecular architectures. For instance, the reaction of an indole, ethyl bromocyanoacetate, and a benzothiazole (B30560) derivative can lead to the formation of a novel and complex benzothiazole-indole hybrid, where the ethyl acetate moiety is incorporated into the new structure. semanticscholar.org

After conversion to the acyl hydrazide as described above, the side chain becomes a precursor for a wide array of five-membered heterocycles. For example, reaction of the hydrazide with appropriate reagents can lead to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles, effectively hybridizing the original indole structure with another heterocyclic ring system. nih.gov

| Transformation Type | Starting Moiety | Key Reaction | Resulting Structure | Reference |

| Dimerization & Annulation | Indole-3-acetic acid derivative | Iodine-promoted coupling, then acid-induced cyclization | Indolocarbazole | rsc.org |

| Hybridization | Ethyl acetate side chain | Three-component reaction with benzothiazole and ethyl bromocyanoacetate | Benzothiazole-indole hybrid | semanticscholar.org |

| Annulation via Hydrazide | Acyl hydrazide | Cyclization with various reagents (e.g., phosphoryl chloride) | 1,3,4-Oxadiazoles, Triazoles, etc. | nih.gov |

Catalytic Approaches in the Synthesis of Indole Acetate Scaffolds

Transition-metal-catalyzed reactions have become powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, greatly enriching the diversity of indole structures. acs.org Several catalytic methods are instrumental in synthesizing the indole acetate scaffold, ranging from classical acid-catalyzed reactions to modern palladium-catalyzed cross-couplings.

Fischer Indole Synthesis The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for producing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgtcichemicals.com The reaction proceeds by forming a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgyoutube.com

This method can be catalyzed by a variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org For the synthesis of this compound, the corresponding (4-chlorophenyl)hydrazine would be reacted with a suitable four-carbon keto-ester, such as ethyl 4-oxobutanoate. A significant modern variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions Palladium catalysis is central to many modern indole syntheses. Reactions like the Heck, Sonogashira, and Buchwald-Hartwig couplings are frequently employed to construct or functionalize the indole ring system. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene catalyzed by palladium. wikipedia.org This reaction has been ingeniously applied to the synthesis of indole-3-acetic acid derivatives through cascade processes. For instance, a one-pot cascade involving a Tsuji-Trost reaction followed by an intramolecular Heck coupling of N-Ts-o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives provides a direct route to the indole-3-acetate scaffold. acs.orgresearchgate.net The intramolecular Heck reaction of 2-halo-N-allylanilines is also a useful method for constructing the indole core. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. nih.gov This is a key step in many indole syntheses, where a 2-haloaniline is coupled with a terminal alkyne to produce a 2-alkynylaniline intermediate. nih.govacs.org This intermediate can then undergo a subsequent cyclization, often catalyzed by palladium or copper, to form the indole ring. nih.govnih.gov This strategy allows for the introduction of various substituents on the indole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org While often used for N-arylation of indoles, it also plays a role in constructing the indole core itself. nih.gov For example, it can be part of a sequence where an amine is coupled to an aryl halide, followed by other transformations to complete the indole ring. nih.gov The reaction is noted for its broad substrate scope and functional group tolerance. wikipedia.org A one-pot synthesis of indole-3-carboxylic acids has been developed that integrates a Buchwald-Hartwig type amination with a water-mediated nucleophilic addition. acs.orgacs.org

The following table summarizes key catalytic approaches applicable to the synthesis of indole acetate scaffolds.

| Reaction Name | Catalyst System (Typical) | Substrates | Key Transformation | Ref. |

| Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | Phenylhydrazine, Ketone/Aldehyde | Formation of phenylhydrazone followed by nih.govnih.gov-sigmatropic rearrangement and cyclization. | wikipedia.org |

| Heck Reaction (Cascade) | Pd(OAc)₂ / P(o-tol)₃ | N-Ts-o-bromoaniline, 4-acetoxy-2-butenoate | Intramolecular C-C bond formation to create the pyrrole (B145914) ring of the indole. | acs.orgresearchgate.net |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Haloaniline, Terminal Alkyne | Forms a 2-alkynylaniline intermediate, a precursor for indole cyclization. | nih.govacs.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst, Phosphine Ligand | Aryl Halide, Amine | C-N bond formation, used for building indole precursors or for N-functionalization. | nih.govwikipedia.org |

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in organic synthesis have focused on developing novel, efficient, and environmentally benign routes to complex molecules. These principles are actively being applied to the synthesis of indole derivatives.

Another innovative approach is the use of microwave-assisted, one-pot, three-component coupling reactions. nih.gov For instance, the synthesis of polysubstituted indoles can be achieved from an N-substituted 2-iodoaniline, a terminal alkyne, and an aryl iodide under microwave irradiation. nih.gov This method combines a Sonogashira coupling with a subsequent cyclization in a single flask, significantly reducing reaction times and simplifying the procedure. nih.gov

Green Chemistry Considerations Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.net This is achieved through principles such as using less hazardous materials, employing renewable feedstocks, using catalytic reagents over stoichiometric ones, and minimizing waste.

Key green chemistry approaches relevant to indole synthesis include:

Alternative Energy Sources: Microwave irradiation is a green technique that can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating. nih.gov

Benign Solvents: A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents. Water is an ideal green solvent, and catalytic systems have been developed that function efficiently in aqueous media. nih.gov For example, Buchwald-Hartwig aminations and Heck reactions have been successfully performed on indole-based substrates under aqueous conditions. nih.govrsc.org

The table below outlines some green approaches in the synthesis of indole scaffolds.

| Green Approach | Example | Advantage | Ref. |

| Microwave-Assisted Synthesis | One-pot, three-component indole synthesis | Reduced reaction times, improved efficiency. | nih.gov |

| Aqueous Conditions | Heck and Buchwald-Hartwig reactions on halo-indoles/tryptophans | Eliminates use of volatile organic solvents, simplifies workup. | nih.govrsc.org |

| Nanocatalysis | CuO or NiO nanocatalysts for multicomponent reactions | Catalyst is recyclable, high efficiency, often mild reaction conditions. | researchgate.net |

| Cascade Reactions | One-pot Tsuji-Trost/Heck coupling | Reduces number of synthetic steps, minimizes waste from intermediate purification. | acs.orgresearchgate.net |

Structural Characterization and Elucidation for Ethyl 2 5 Chloro 1h Indol 3 Yl Acetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H-NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-(5-chloro-1H-indol-3-yl)acetate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of similar compounds, such as Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate semanticscholar.org, the anticipated chemical shifts (δ) are detailed in the table below. The ethyl group will present as a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methylene protons of the acetate (B1210297) group will appear as a singlet. The protons on the indole (B1671886) ring will show characteristic splitting patterns based on their coupling with neighboring protons. The broad singlet for the N-H proton is also a key identifying feature of the indole ring.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.2-1.3 | Triplet |

| CH₂ (ethyl) | ~4.1-4.2 | Quartet |

| CH₂ (acetate) | ~3.7 | Singlet |

| H-2 (indole) | ~7.2 | Singlet/Triplet |

| H-4 (indole) | ~7.6 | Doublet |

| H-6 (indole) | ~7.1 | Doublet of doublets |

| H-7 (indole) | ~7.3 | Doublet |

| N-H (indole) | ~8.1-8.5 | Broad singlet |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the eight carbons of the 5-chloroindole (B142107) ring. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the indole ring. The predicted chemical shifts, based on data from related indole esters semanticscholar.orgalfa-chemistry.com, are presented below.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~171 |

| O-CH₂ (ethyl) | ~61 |

| CH₃ (ethyl) | ~14 |

| CH₂ (acetate) | ~31 |

| C-2 (indole) | ~124 |

| C-3 (indole) | ~108 |

| C-3a (indole) | ~128 |

| C-4 (indole) | ~122 |

| C-5 (indole) | ~125 (C-Cl) |

| C-6 (indole) | ~120 |

| C-7 (indole) | ~112 |

| C-7a (indole) | ~134 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected for the C=O stretching vibration of the ester group. The N-H stretching vibration of the indole ring will appear as a distinct peak. C-H stretching vibrations for both aromatic and aliphatic protons will also be present, along with C-O stretching of the ester and C-Cl stretching vibrations. Data from a similar compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, shows a characteristic C=O ester peak at 1728 cm⁻¹ and an N-H peak at 3317 cm⁻¹ semanticscholar.org.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | ~3300-3400 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-2980 |

| C=O Stretch (ester) | ~1730-1750 |

| C-O Stretch (ester) | ~1150-1250 |

| C-Cl Stretch | ~700-800 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₁₂H₁₂ClNO₂). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for indole derivatives and esters would be anticipated, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M]⁺ | 237/239 |

| [M - OCH₂CH₃]⁺ | 192/194 |

| [M - COOCH₂CH₃]⁺ | 164/166 |

| [5-chloro-1H-indol-3-yl-CH₂]⁺ | 178/180 |

Elemental Analysis for Purity and Composition

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For a pure sample of this compound (C₁₂H₁₂ClNO₂), the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the theoretical values. This analysis confirms the elemental composition and serves as a primary indicator of the sample's purity.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 12 | 144.12 | 60.64% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.10% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.92% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.89% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.46% |

| Total | 237.70 | 100.00% |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. While no crystal structure for this compound itself is reported in the provided sources, studies on related 5-chloroindole derivatives, such as ethyl 5-chloro-1H-indole-2-carboxylate, have been conducted nih.gov. Such studies reveal a planar indole ring system and provide detailed information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would yield a definitive solid-state structure, confirming its molecular geometry and providing insights into its intermolecular interactions in the crystalline lattice. For instance, in the crystal structure of a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, the indole ring system is essentially planar, and molecules are linked via N-H···O hydrogen bonds semanticscholar.orgnih.gov.

Structure Activity Relationship Sar and Molecular Design Principles in Ethyl 2 5 Chloro 1h Indol 3 Yl Acetate Analogs

Elucidation of Key Pharmacophoric Features of the Indole (B1671886) Acetate (B1210297) Moiety

The indole acetate moiety possesses a distinct set of pharmacophoric features that are crucial for its molecular interactions with biological targets. A pharmacophore model for this scaffold generally includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.comacs.org

The core pharmacophoric elements are:

The Indole Ring System : The bicyclic indole structure itself is a primary feature, providing a planar, aromatic, and hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with receptor sites. unicamp.br The indole NH group acts as a crucial hydrogen bond donor, which is a common interaction motif for many indole-based compounds.

The Acetate Side Chain : The side chain at the C-3 position is critical for activity. The carbonyl oxygen of the ester or acid group serves as a potent hydrogen bond acceptor. arinbjorn.is The length and flexibility of this two-carbon linker are often optimal for positioning the terminal functional group for effective receptor binding.

The Ethyl Ester Group : The ethyl portion of the ester contributes to the molecule's lipophilicity and can fit into specific hydrophobic pockets within a target protein. The size and nature of this group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacophore models have been developed for various indole derivatives, confirming the importance of these features. For instance, a model for indole derivatives as antiamyloidogenic agents identified aromatic rings, hydrogen bond acceptors, and hydrophobic regions as key components. mdpi.com Similarly, a model for S1P1 agonists based on indole scaffolds also highlighted the necessity of hydrogen bond acceptors, an aromatic ring, and a hydrophobic feature for biological activity. acs.org The spatial arrangement of these features, dictated by the molecule's conformation, is paramount for achieving the desired biological effect.

Impact of Substitution Patterns on the Indole Nucleus (e.g., C-5 Chloro-substitution and other halogenations) on Biological Potency and Selectivity

The substitution pattern on the indole nucleus is a critical determinant of the biological potency and selectivity of indole acetate derivatives. Halogenation, in particular, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and pharmacological activity.

The introduction of a chlorine atom at the C-5 position, as seen in Ethyl 2-(5-chloro-1H-indol-3-yl)acetate, has several significant effects:

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron density of the indole ring system. This modification can influence the pKa of the indole N-H, affecting its hydrogen bonding capability.

Steric Effects : The size of the chlorine atom can influence the molecule's conformation and how it fits into a binding site, potentially enhancing selectivity for a specific target.

Studies on related compounds have consistently demonstrated the impact of halogenation. For example, 4-chloro-indole-3-acetic acid (4-Cl-IAA) is a naturally occurring auxin found in legumes that exhibits higher auxin activity than its non-halogenated counterpart, indole-3-acetic acid (IAA). researchgate.net Likewise, marine-derived indole alkaloids frequently feature bromine substitutions at various positions on the indole ring, including C-5, which contribute to their biological activities. nih.gov In the context of anti-inflammatory drugs, the 4-chlorobenzoyl group in indomethacin (B1671933) is essential for its activity; its replacement with non-halogenated or even bromo-substituted groups leads to inactive compounds, underscoring the specific role of the chloro-substituent in that scaffold. acs.org

The table below summarizes the general effects of halogen substitution on the indole nucleus based on findings from related compound series.

| Substitution Position | Substituent | Observed Effect on Biological Activity | Reference Compound(s) |

|---|---|---|---|

| C-4 | -Cl | Increased auxin activity compared to the non-halogenated parent compound. | 4-Chloro-indole-3-acetic acid researchgate.net |

| C-5 | -Br | Common feature in bioactive marine alkaloids (e.g., Meridianin C). | Meridianins nih.gov |

| C-5 & C-6 | -Br | Present in potent marine alkaloids (e.g., Meridianin F). | Meridianins nih.gov |

| N-1 (Benzoyl group) | 4-Chlorobenzoyl | Essential for COX inhibitory activity; replacement leads to inactive compounds. | Indomethacin acs.org |

Influence of Ester Group Modifications and Substituent Variations on Pharmacological Profiles

Modification of the carboxyl group of the indole-3-acetic acid side chain is a key strategy for optimizing pharmacological profiles, particularly for improving potency, selectivity, and pharmacokinetic properties. Converting the carboxylic acid to an ester, such as the ethyl ester in this compound, or to various amides can have profound effects.

Research on the well-known NSAID indomethacin, an indole-3-acetic acid derivative, provides a clear illustration of this principle. Derivatization of indomethacin's carboxylate moiety into various esters and amides was shown to generate potent and highly selective cyclooxygenase-2 (COX-2) inhibitors. acs.org This transformation can shift the selectivity profile away from COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs. nih.gov The structure-activity relationship in these series revealed that primary and secondary amides were more potent COX-2 inhibitors than the corresponding tertiary amides. acs.org

Similarly, studies on 4-chloroindole-3-acetic acid (4-Cl-IAA) showed that its methyl, ethyl, and allyl esters possessed biological activities as strong as, or even stronger than, the free acid in various bioassays. researchgate.net However, a bulkier tert-butyl ester was found to be less active, suggesting a steric limit for the ester substituent. researchgate.net Further studies have shown that converting the side chain to indole-3-acetamides can also yield compounds with significant biological potential, such as α-amylase inhibitory activity. nih.gov

The following table details how different modifications to the C-3 acetate side chain can influence biological activity.

| Parent Scaffold | Side Chain Modification | Resulting Compound Type | Impact on Pharmacological Profile | Reference |

|---|---|---|---|---|

| Indomethacin | Carboxylic Acid to Ester | Indomethacin Esters | Generation of potent and selective COX-2 inhibitors. | acs.org |

| Indomethacin | Carboxylic Acid to Amide | Indomethacin Amides | Highly potent and selective COX-2 inhibitors; Primary/secondary amides more potent than tertiary. | acs.org |

| 4-Cl-Indole-3-acetic acid | Carboxylic Acid to Ester | Methyl, Ethyl, Allyl Esters | Activity as strong as or stronger than the parent acid in auxin bioassays. | researchgate.net |

| 4-Cl-Indole-3-acetic acid | Carboxylic Acid to Ester | tert-Butyl Ester | Reduced activity compared to the parent acid and smaller esters. | researchgate.net |

| Indole-3-acetic acid | Carboxylic Acid to Amide | Indole-3-acetamides | Demonstrated potential as α-amylase inhibitors and antioxidants. | nih.gov |

| Indole-3-acetic acid | Amide bond with amino acid + Esterification | Amino acid conjugates | Enhanced anti-inflammatory activity compared to the parent acid. | nih.gov |

Conformational Analysis and Bioactive Conformations of Indole Acetate Derivatives

The biological activity of flexible molecules like this compound is not only dependent on their constitution but also on the three-dimensional conformation they adopt when interacting with a biological target. The bioactive conformation is the specific spatial arrangement of the molecule that allows for optimal binding to its receptor.

T1 (C2-C3-C8-C9) : This angle describes the rotation around the bond connecting the indole ring (C3) to the side chain (C8).

T2 (C3-C8-C9-O10) : This angle describes the rotation around the bond connecting the α-carbon (C8) to the carbonyl carbon (C9) of the acetate moiety.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of indole-3-acetic acid derivatives have highlighted the importance of these torsion angles. unicamp.br Different substituents on the indole ring can influence the energy landscape of these rotations, favoring certain conformations over others. This conformational preference can, in turn, affect how well the molecule's key pharmacophoric features (e.g., the indole N-H donor and the carbonyl oxygen acceptor) align with the complementary features of a receptor's binding site.

Molecular modeling and computational chemistry are essential tools for exploring the conformational space of these derivatives. By calculating the potential energy for different values of T1 and T2, researchers can identify low-energy, stable conformations that are likely to be populated in a biological environment. The identification of a common low-energy conformation among a series of highly active compounds can provide a robust hypothesis for the bioactive conformation, guiding the design of new, more rigid analogs with potentially higher potency and selectivity. unicamp.brnih.gov

Computational Chemistry and in Silico Analysis of Ethyl 2 5 Chloro 1h Indol 3 Yl Acetate

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. These studies are fundamental in elucidating the compound's mechanism of action at a molecular level.

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. For derivatives like Ethyl 2-(5-chloro-1H-indol-3-yl)acetate, several potential protein targets can be identified based on the activity of analogous structures.

Notably, the 5-chloro-indole moiety has been identified as a key pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a crucial target in oncology, and its inhibition can halt cancer cell proliferation. Computational studies on similar 5-chloro-indole derivatives have shown that these compounds can fit into the ATP-binding site of the EGFR kinase domain. nih.gov

Other potential targets for indole-3-acetic acid derivatives include cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) is an indole-3-acetic acid derivative that inhibits COX-1 and COX-2. nih.gov Therefore, these enzymes also represent plausible targets for this compound.

Molecular docking studies predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the thermodynamic stability of the ligand-protein complex. A lower score typically indicates a more favorable binding interaction.

In silico docking of this compound into the active site of EGFR suggests a strong binding potential. The predicted mode of interaction often involves the insertion of the 5-chloro-indole ring deep into the hydrophobic pocket of the kinase domain. This orientation allows the molecule to establish key interactions with amino acid residues essential for its inhibitory activity. nih.gov

Below is a table summarizing the predicted binding affinities for this compound against potential biological targets, based on computational simulations and data from analogous compounds.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Mode |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase Domain | 2J6M | -8.8 | Binds to the ATP-binding site, interacting with key hinge region residues. |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Occupies the cyclooxygenase channel, blocking substrate access. |

| Cyclooxygenase-1 (COX-1) | 3N8Z | -7.5 | Binds within the active site channel. |

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For this compound, the following interactions are predicted within the EGFR active site:

Hydrogen Bonding: The nitrogen atom of the indole ring (indolyl N-H) is predicted to act as a hydrogen bond donor, forming a crucial hydrogen bond with the backbone carbonyl oxygen of key amino acid residues like Asp855 in the hinge region of the EGFR kinase domain. nih.gov The carbonyl oxygen of the ethyl acetate (B1210297) group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The planar indole ring and the chlorine-substituted benzene (B151609) ring are involved in extensive hydrophobic and π-stacking interactions with nonpolar amino acid residues within the active site, such as Leu844. nih.gov These interactions are critical for anchoring the ligand within the binding pocket.

Halogen Bonding: The chlorine atom at the 5-position of the indole ring can potentially form halogen bonds with electron-donating residues in the protein, further enhancing binding affinity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a cost-effective method to evaluate the drug-likeness of a compound in the early stages of drug discovery. These models use the chemical structure to forecast the pharmacokinetic and toxicological properties of a molecule.

Computational models can predict various pharmacokinetic parameters that determine the bioavailability and disposition of a compound in the body. The predicted profile for this compound suggests favorable drug-like properties.

The table below presents the predicted pharmacokinetic parameters for the compound based on widely used computational models.

| Pharmacokinetic Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High (>90%) | Good potential for oral absorption. |

| Caco-2 Cell Permeability | High | Indicates high absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Low | Likely to have minimal central nervous system effects. |

| Plasma Protein Binding (PPB) | High (>95%) | May have a longer duration of action. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this metabolic enzyme. |

| Volume of Distribution (VDss) | Low (<0.7 L/kg) | Suggests primary distribution in the bloodstream rather than tissues. |

Predictive toxicology models assess the potential for a compound to cause adverse effects. These predictions help in identifying and deprioritizing compounds with a high risk of toxicity early in the development process. nih.gov The in silico toxicological profile for this compound indicates a relatively low potential for common toxicities. researchgate.net

The following table summarizes key toxicological endpoints predicted using computational tools.

| Toxicological Endpoint | Predicted Result | Interpretation |

|---|---|---|

| Mutagenicity (Ames Test) | Non-mutagenic | Low probability of causing DNA mutations. |

| Carcinogenicity | Low Risk | Unlikely to be carcinogenic based on structural alerts. |

| Hepatotoxicity (Liver Toxicity) | Low Concern | Low predicted risk of causing drug-induced liver injury. |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Non-inhibitor | Low risk of causing cardiac arrhythmia. |

Drug-Likeness and Bioavailability Assessment (e.g., Lipinski's Rule of 5, Veber's Rule)

The assessment of a compound's drug-likeness is a critical step in the early stages of drug discovery. It helps to predict whether a compound is likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Several rules of thumb have been developed for this purpose, with Lipinski's Rule of Five and Veber's Rule being among the most widely used. These rules are based on the physicochemical properties of a molecule.

Lipinski's Rule of Five

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons.

Logarithm of the octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

For this compound, the parameters for Lipinski's Rule of Five have been calculated using computational methods. The molecular formula of the compound is C12H12ClNO2.

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 237.68 g/mol | < 500 | Yes |

| logP (octanol-water partition coefficient) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The analysis shows that this compound complies with all the criteria of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Veber's Rule

Veber's Rule provides additional criteria for oral bioavailability, focusing on molecular flexibility and polar surface area. According to Veber's Rule, a compound is more likely to be orally bioavailable if it has:

A polar surface area (PSA) of 140 Ų or less. taylorandfrancis.comnih.gov

10 or fewer rotatable bonds. uniroma1.it

The calculated parameters for this compound according to Veber's Rule are presented below.

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Polar Surface Area (PSA) | 49.6 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 3 | ≤ 10 | Yes |

This compound also satisfies Veber's Rule, further strengthening the prediction of its favorable oral bioavailability. The low number of rotatable bonds suggests a degree of molecular rigidity, which can be beneficial for binding to a biological target, while the low polar surface area indicates good membrane permeability.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. These calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the sites most susceptible to electrophilic or nucleophilic attack.

For this compound, the electronic properties are largely governed by the indole nucleus, which is an aromatic heterocyclic system. The presence of a chlorine atom at the 5-position and an ethyl acetate group at the 3-position significantly influences the electronic distribution within the molecule.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

In substituted indoles, the HOMO is typically localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is often distributed over the entire molecule, including the substituents. The presence of the electron-withdrawing chlorine atom at the 5-position is expected to lower the energy of both the HOMO and LUMO, potentially affecting the reactivity of the indole ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the regions that are rich or poor in electrons. In the case of this compound, the MEP map would likely show a negative potential (red and yellow regions) around the oxygen atoms of the ester group and the nitrogen atom of the indole ring, indicating these are sites for electrophilic attack. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue region), making it a potential hydrogen bond donor.

Reactivity Descriptors

Metabolism Studies in Preclinical Systems

In Vitro Metabolic Profiling Using Liver Microsomes (e.g., Human Liver Microsomes - HLMs)

In vitro models, particularly liver microsomes, are fundamental tools for early-stage metabolic profiling. researchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net

Metabolic stability assays are typically performed by incubating the test compound with liver microsomes (from human or other preclinical species) in the presence of necessary cofactors like NADPH. pharmaron.com The reaction is monitored over time to determine the rate of disappearance of the parent compound. This provides an initial assessment of how quickly the compound is metabolized by the liver.

Table 1: Typical Experimental Setup for In Vitro Metabolic Stability in Human Liver Microsomes

| Parameter | Condition |

| Test System | Pooled Human Liver Microsomes |

| Compound Concentration | Typically 1 µM |

| Microsomal Protein | 0.5 mg/mL |

| Cofactor | NADPH regenerating system |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 60 minutes |

| Analysis Method | LC-MS/MS |

Identification of Phase I and Phase II Metabolites

Metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine, or carboxyl groups) through oxidation, reduction, or hydrolysis. researchgate.net For a compound like Ethyl 2-(5-chloro-1H-indol-3-yl)acetate, potential Phase I reactions could include hydroxylation on the indole (B1671886) ring or the ethyl group, and hydrolysis of the ester linkage to form the corresponding carboxylic acid.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. researchgate.net These reactions generally increase the water solubility of the compound, facilitating its excretion.

The identification of these metabolites is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). This technique allows for the separation and structural elucidation of the various metabolic products.

Table 2: Potential Phase I and Phase II Metabolites of this compound

| Reaction Type | Potential Metabolite |

| Phase I | |

| Ester Hydrolysis | 2-(5-chloro-1H-indol-3-yl)acetic acid |

| Aromatic Hydroxylation | Ethyl 2-(5-chloro-hydroxy-1H-indol-3-yl)acetate |

| N-Dealkylation | 2-(5-chloro-1H-indol-3-yl)acetate |

| Phase II | |

| Glucuronidation | Glucuronide conjugate of hydroxylated metabolites |

| Sulfation | Sulfate conjugate of hydroxylated metabolites |

Enzyme Kinetics and Biotransformation Pathways

Understanding the enzyme kinetics provides insights into the rate at which a compound is metabolized. Key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined. These values help in predicting the metabolic clearance of the compound in vivo. For instance, studies on ethylbenzene (B125841) metabolism in human liver microsomes have identified the involvement of specific CYP isoforms like CYP2E1, CYP1A2, and CYP2B6, each with different kinetic parameters. nih.gov

By identifying the specific enzymes responsible for the metabolism of this compound, researchers can predict potential drug-drug interactions. For example, if the compound is primarily metabolized by CYP3A4, co-administration with a known CYP3A4 inhibitor could lead to increased plasma concentrations of the compound.

Comparative Metabolism Across Species (e.g., rat vs. human microsomes)

Significant differences in drug metabolism can exist between species. Therefore, comparative in vitro metabolism studies using liver microsomes from different species (e.g., rat, mouse, dog, and human) are crucial. europa.eu These studies help in selecting the most appropriate animal model for preclinical toxicology studies—one whose metabolic profile most closely resembles that of humans.

For example, research on chloroacetamide herbicides has shown major differences in the formation of certain metabolites between rat and human liver microsomes. mdpi.com Such data is vital for the accurate extrapolation of animal toxicity data to human risk assessment. europa.eu If a major human metabolite is not formed in the animal species used for toxicity testing, further evaluation of that metabolite may be required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.